REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]([NH2:12])=[O:11])=[N:2]1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:20][C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22]>CC#N>[C:10]([C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[N:1]([CH2:20][C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[O:22])[N:2]=1)(=[O:11])[NH2:12] |f:1.2.3|
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Name
|
|
Quantity
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2 g
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Type
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reactant
|
Smiles
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N1N=C(C2=CC=CC=C12)C(=O)N
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Name
|
|
Quantity
|
4.12 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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CC#N
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC(C)(C)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the resulting mixture was refluxed for 16 h
|
Duration
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16 h
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solid was washed with CH3CN
|
Type
|
CONCENTRATION
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Details
|
the filtrate was concentrated under vacuum
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Type
|
CUSTOM
|
Details
|
The residual oil was used directly in the next step without further purification
|
Type
|
CUSTOM
|
Details
|
3.22 min.
|
Duration
|
3.22 min
|
Name
|
|
Type
|
|
Smiles
|
C(N)(=O)C1=NN(C2=CC=CC=C12)CC(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |